![molecular formula C20H34O5 B13824012 5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6alpha-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. It is a member of the prostaglandin family, which are physiologically active lipid compounds with diverse hormone-like effects. 6alpha-Prostaglandin I1 is resistant to hydrolysis in aqueous solutions and promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Prostaglandin I1 involves multiple steps, starting from the precursor arachidonic acid. The process includes the formation of intermediates through various reactions such as oxidation, reduction, and cyclization. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of 6alpha-Prostaglandin I1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .
化学反応の分析
Types of Reactions: 6alpha-Prostaglandin I1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of 6alpha-Prostaglandin I1 can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
科学的研究の応用
6alpha-Prostaglandin I1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation of cyclic AMP levels.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, particularly in inhibiting platelet aggregation and promoting vasodilation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 6alpha-Prostaglandin I1 involves its interaction with specific receptors on the cell surface, leading to the activation of G-protein-coupled receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in the accumulation of cyclic AMP and subsequent physiological effects such as vasodilation and inhibition of platelet aggregation .
類似化合物との比較
Prostaglandin I2 (prostacyclin): A naturally occurring prostaglandin with similar biological activities but less stability in aqueous solutions.
Prostaglandin E1 (alprostadil): Another prostaglandin analog with vasodilatory and platelet aggregation inhibitory effects.
Uniqueness: 6alpha-Prostaglandin I1 is unique due to its enhanced stability compared to Prostaglandin I2, making it more suitable for certain research and therapeutic applications. Its ability to promote cyclic AMP accumulation in a concentration-dependent manner also distinguishes it from other prostaglandin analogs .
特性
分子式 |
C20H34O5 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24/h10-11,14-18,20-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16?,17+,18-,20+/m0/s1 |
InChIキー |
BBIWXADUFWNKMQ-QPYFCIAVSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1[C@H](CO2)CCCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C=CC1C(CC2C1C(CO2)CCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)

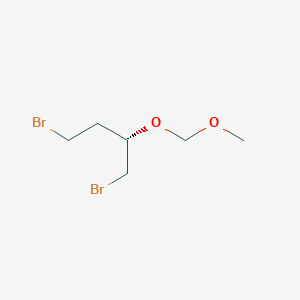
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
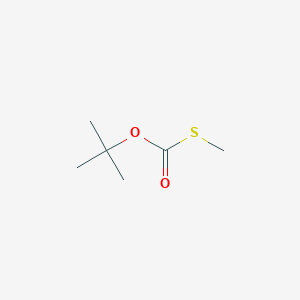
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
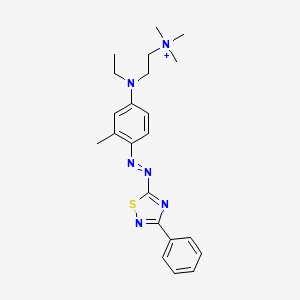
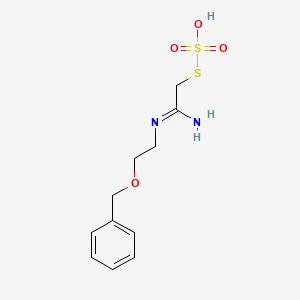
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
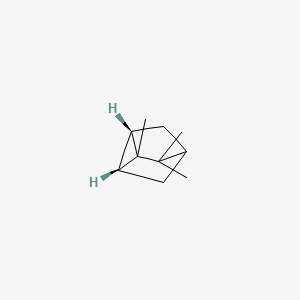

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
